molecular formula C12H21NO2 B7473669 Azepan-1-yl(oxan-4-yl)methanone

Azepan-1-yl(oxan-4-yl)methanone

Cat. No. B7473669
M. Wt: 211.30 g/mol
InChI Key: CFKYQYRVYUGDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(oxan-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation. In

Mechanism of Action

Azepan-1-yl(oxan-4-yl)methanone irreversibly binds to the mutated form of EGFR (T790M) and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. Unlike first-generation EGFR TKIs, such as erlotinib and gefitinib, Azepan-1-yl(oxan-4-yl)methanone selectively targets the mutant EGFR and spares the wild-type EGFR, reducing the risk of toxicity.
Biochemical and Physiological Effects:
In preclinical studies, Azepan-1-yl(oxan-4-yl)methanone has been shown to significantly inhibit tumor growth in NSCLC cell lines with EGFR T790M mutation. In clinical trials, Azepan-1-yl(oxan-4-yl)methanone has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR TKI therapy. However, some patients may develop resistance to Azepan-1-yl(oxan-4-yl)methanone over time.

Advantages and Limitations for Lab Experiments

The advantages of Azepan-1-yl(oxan-4-yl)methanone for lab experiments include its high selectivity for mutated EGFR, its irreversible binding to the target, and its ability to induce apoptosis in cancer cells. However, the limitations of Azepan-1-yl(oxan-4-yl)methanone include its potential for resistance development and its lack of efficacy in NSCLC patients without EGFR T790M mutation.

Future Directions

For Azepan-1-yl(oxan-4-yl)methanone research include investigating its efficacy in combination with other targeted therapies or immunotherapies, identifying biomarkers of response and resistance, and exploring its potential in other cancer types with EGFR T790M mutation. Additionally, further studies are needed to elucidate the mechanisms of resistance to Azepan-1-yl(oxan-4-yl)methanone and to develop strategies to overcome it.

Synthesis Methods

The synthesis of Azepan-1-yl(oxan-4-yl)methanone involves the reaction of 6-bromo-4-(dimethylamino)quinazoline with 1-(2,2,2-trifluoroacetyl)azepan-3-ol in the presence of a base. The resulting intermediate is then treated with 4-methylmorpholine N-oxide to form Azepan-1-yl(oxan-4-yl)methanone.

Scientific Research Applications

Azepan-1-yl(oxan-4-yl)methanone has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, Azepan-1-yl(oxan-4-yl)methanone demonstrated promising results in NSCLC patients with EGFR T790M mutation who had progressed on first-line EGFR tyrosine kinase inhibitor (TKI) therapy. Subsequent phase II and III clinical trials have shown that Azepan-1-yl(oxan-4-yl)methanone has a high response rate and prolonged progression-free survival in this patient population.

properties

IUPAC Name

azepan-1-yl(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(11-5-9-15-10-6-11)13-7-3-1-2-4-8-13/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKYQYRVYUGDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(oxan-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.